

The Moesin-ICAM-3 Axis: A Critical Nexus in Lymphocyte Polarization and Motility

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Compound of Interest

Compound Name: **moesin**

Cat. No.: **B1176500**

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A Comparative Guide for Researchers and Drug Development Professionals

The interaction between the cytoskeletal linker protein **moesin** and the intercellular adhesion molecule-3 (ICAM-3) represents a pivotal regulatory point in lymphocyte function. This guide provides a comprehensive comparison of the experimental data defining this interaction, details the methodologies used to elucidate its mechanism, and visualizes the key signaling pathways involved. Understanding this molecular partnership is crucial for developing novel therapeutics targeting immune cell migration in various pathological contexts, including inflammation and cancer.

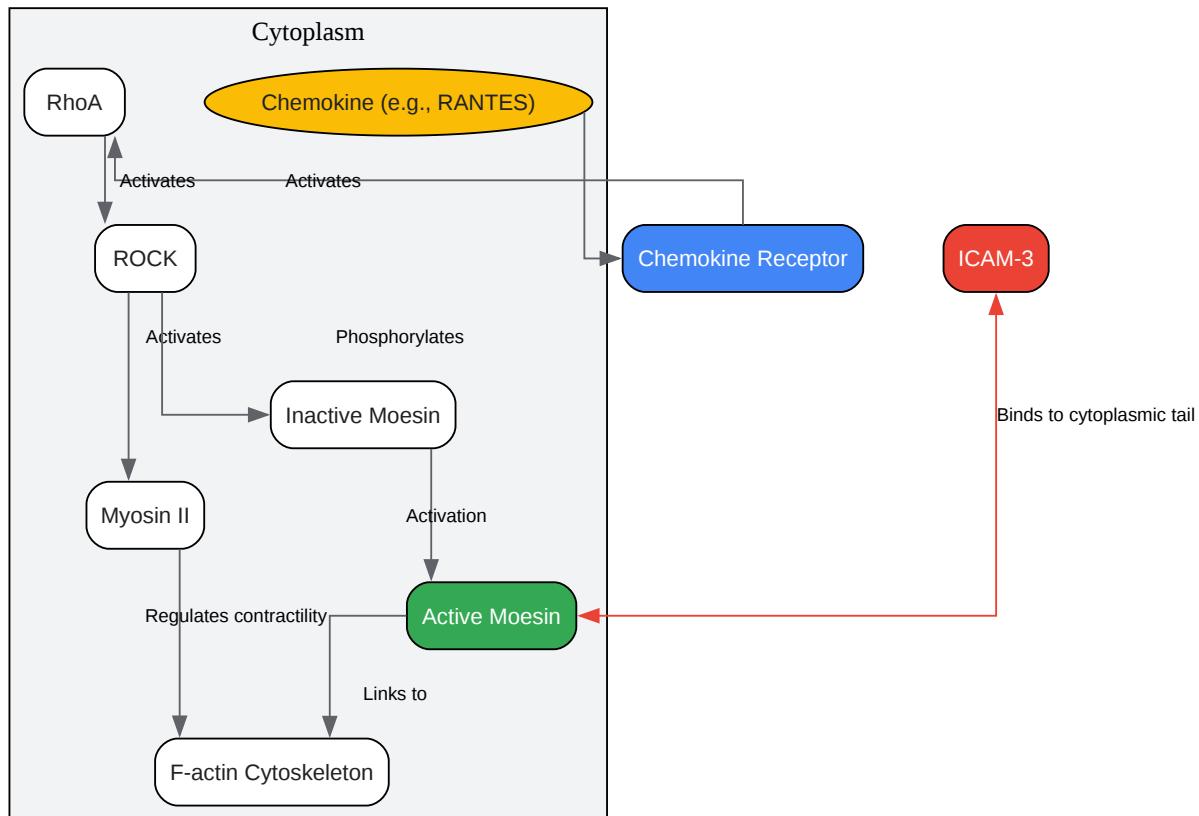
Quantitative Data Summary

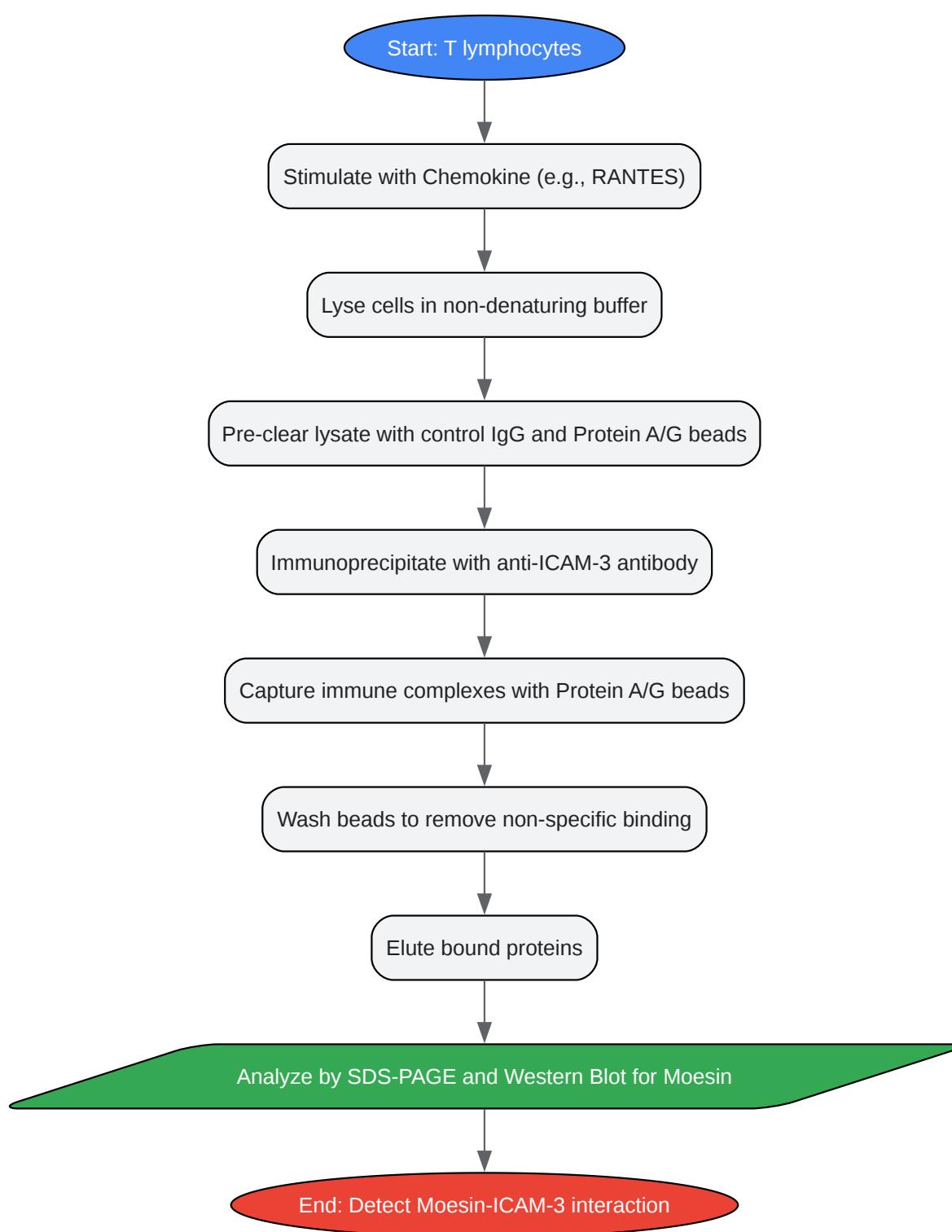
The interaction between **moesin** and ICAM-3 is tightly regulated and dependent on the activation state and polarization of the lymphocyte. The following table summarizes key quantitative findings from studies investigating this interaction.

Parameter	Condition	Result	Reference
Co-localization of Moesin and ICAM-3	RANTES-stimulated T lymphoblasts	Strong co-localization observed in the uropod of polarized cells.	[1]
Constitutively polarized HSB-2 T cell line	Moesin and ICAM-3 are constitutively co-localized in the uropod.	[1]	
Non-stimulated peripheral blood lymphocytes	Low degree of co-localization and cell polarity.	[1]	
Moesin-ICAM-3 Co-immunoprecipitation	RANTES-stimulated T lymphoblasts	Significant co-immunoprecipitation of moesin with ICAM-3.	[1]
Anti-ICAM-3 mAb (HP2/19) stimulated T lymphoblasts	Enhanced co-immunoprecipitation of moesin with ICAM-3.	[1]	
HSB-2 T cell line	Constitutive association of moesin with ICAM-3 detected.	[1]	
RANTES-stimulated T lymphoblasts treated with butanedione monoxime (myosin-disrupting drug)	Greatly diminished interaction between moesin and ICAM-3.	[1]	
Binding Domain	GST fusion protein with ICAM-3 cytoplasmic tail	Specifically precipitated moesin from Jurkat T cell lysates.	[1]

Signaling Pathways and Experimental Workflows

The interaction between **moesin** and ICAM-3 is a downstream event following chemokine-induced signaling, leading to lymphocyte polarization. The following diagrams illustrate the key signaling pathway and a typical experimental workflow to study this interaction.



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References

- 1. Moesin Interacts with the Cytoplasmic Region of Intercellular Adhesion Molecule-3 and Is Redistributed to the Uropod of T Lymphocytes during Cell Polarization - PMC
[pmc.ncbi.nlm.nih.gov]
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